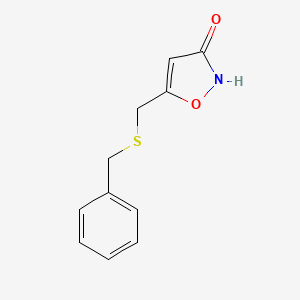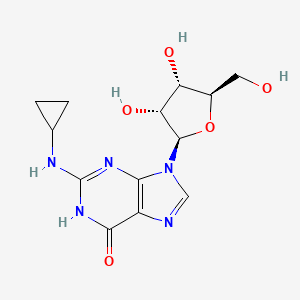![molecular formula C13H15NO4 B12919671 1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one CAS No. 62869-54-9](/img/structure/B12919671.png)
1-{[6-(Hydroxymethyl)-2H-1,3-benzodioxol-5-yl]methyl}pyrrolidin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is an organic compound characterized by a complex structure that includes a pyrrolidinone ring and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the benzo[d][1,3]dioxole ring using formaldehyde and a base.
Formation of the pyrrolidinone ring: The final step involves the reaction of the hydroxymethylated benzo[d][1,3]dioxole with a suitable pyrrolidinone precursor under controlled conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor-mediated signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-2-one: Similar structure but with a different position of the carbonyl group.
1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-4-one: Another isomer with the carbonyl group at a different position.
Uniqueness: 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its isomers and other similar compounds.
This detailed overview provides a comprehensive understanding of 1-((6-(Hydroxymethyl)benzo[d][1,3]dioxol-5-yl)methyl)pyrrolidin-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
62869-54-9 |
|---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-[[6-(hydroxymethyl)-1,3-benzodioxol-5-yl]methyl]pyrrolidin-3-one |
InChI |
InChI=1S/C13H15NO4/c15-7-10-4-13-12(17-8-18-13)3-9(10)5-14-2-1-11(16)6-14/h3-4,15H,1-2,5-8H2 |
InChI Key |
HZNJYERDGIERQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1=O)CC2=CC3=C(C=C2CO)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


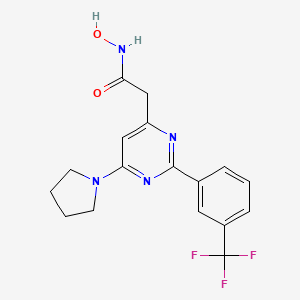
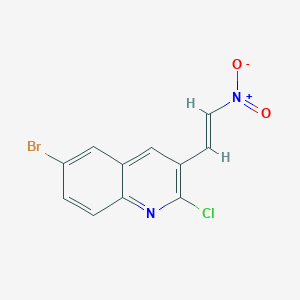
![5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one](/img/structure/B12919605.png)
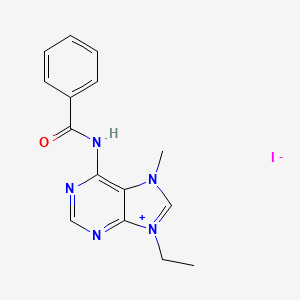
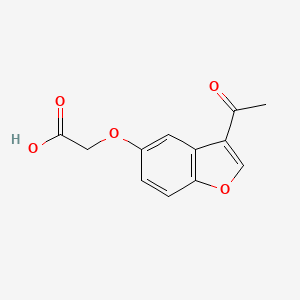
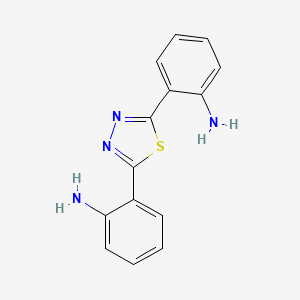
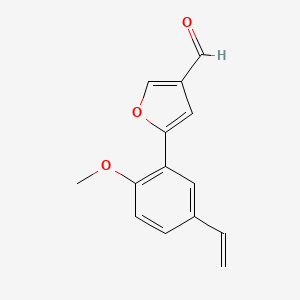
![7-(Diethylamino)-2-phenyl[1]benzopyrano[2,3-c]pyrazol-3(2H)-one](/img/structure/B12919630.png)
![5-Amino-3-butyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B12919632.png)
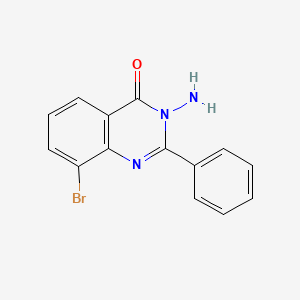
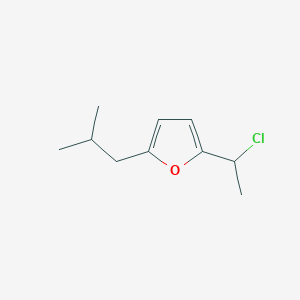
![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinoxalinyloxy)phenyl]-](/img/structure/B12919665.png)
